molecular formula C30H28BrN7O4S B11462770 N-((5-((2-(3-(4-bromophenyl)-5-(p-tolyl)-4,5-dihydro-1H-pyrazol-1-yl)-2-oxoethyl)thio)-4-methyl-4H-1,2,4-triazol-3-yl)methyl)-2-methyl-3-nitrobenzamide

N-((5-((2-(3-(4-bromophenyl)-5-(p-tolyl)-4,5-dihydro-1H-pyrazol-1-yl)-2-oxoethyl)thio)-4-methyl-4H-1,2,4-triazol-3-yl)methyl)-2-methyl-3-nitrobenzamide

Cat. No.: B11462770
M. Wt: 662.6 g/mol
InChI Key: HRIOENZWRNINLW-UHFFFAOYSA-N
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Description

N-{[5-({2-[3-(4-BROMOPHENYL)-5-(4-METHYLPHENYL)-4,5-DIHYDRO-1H-PYRAZOL-1-YL]-2-OXOETHYL}SULFANYL)-4-METHYL-4H-1,2,4-TRIAZOL-3-YL]METHYL}-2-METHYL-3-NITROBENZAMIDE is a complex organic compound with a unique structure that combines multiple functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{[5-({2-[3-(4-BROMOPHENYL)-5-(4-METHYLPHENYL)-4,5-DIHYDRO-1H-PYRAZOL-1-YL]-2-OXOETHYL}SULFANYL)-4-METHYL-4H-1,2,4-TRIAZOL-3-YL]METHYL}-2-METHYL-3-NITROBENZAMIDE involves multiple steps, each requiring specific reaction conditions. The process typically begins with the preparation of the core pyrazole structure, followed by the introduction of the bromophenyl and methylphenyl groups. Subsequent steps involve the formation of the triazole ring and the attachment of the nitrobenzamide moiety. Each step requires careful control of temperature, pH, and the use of appropriate catalysts to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound would likely involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to maximize yield and minimize waste. Continuous flow reactors and automated synthesis platforms could be employed to enhance efficiency and reproducibility.

Chemical Reactions Analysis

Types of Reactions

N-{[5-({2-[3-(4-BROMOPHENYL)-5-(4-METHYLPHENYL)-4,5-DIHYDRO-1H-PYRAZOL-1-YL]-2-OXOETHYL}SULFANYL)-4-METHYL-4H-1,2,4-TRIAZOL-3-YL]METHYL}-2-METHYL-3-NITROBENZAMIDE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can convert the nitro group to an amine.

    Substitution: The bromophenyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as hydrogen gas with a palladium catalyst, and nucleophiles like sodium methoxide for substitution reactions. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitro oxides, while reduction could produce amines.

Scientific Research Applications

N-{[5-({2-[3-(4-BROMOPHENYL)-5-(4-METHYLPHENYL)-4,5-DIHYDRO-1H-PYRAZOL-1-YL]-2-OXOETHYL}SULFANYL)-4-METHYL-4H-1,2,4-TRIAZOL-3-YL]METHYL}-2-METHYL-3-NITROBENZAMIDE has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of N-{[5-({2-[3-(4-BROMOPHENYL)-5-(4-METHYLPHENYL)-4,5-DIHYDRO-1H-PYRAZOL-1-YL]-2-OXOETHYL}SULFANYL)-4-METHYL-4H-1,2,4-TRIAZOL-3-YL]METHYL}-2-METHYL-3-NITROBENZAMIDE involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and triggering downstream effects. The exact pathways and targets depend on the specific application and the biological system in which it is used.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-{[5-({2-[3-(4-BROMOPHENYL)-5-(4-METHYLPHENYL)-4,5-DIHYDRO-1H-PYRAZOL-1-YL]-2-OXOETHYL}SULFANYL)-4-METHYL-4H-1,2,4-TRIAZOL-3-YL]METHYL}-2-METHYL-3-NITROBENZAMIDE is unique due to its combination of multiple functional groups, which confer specific chemical and biological properties not found in simpler compounds.

Properties

Molecular Formula

C30H28BrN7O4S

Molecular Weight

662.6 g/mol

IUPAC Name

N-[[5-[2-[5-(4-bromophenyl)-3-(4-methylphenyl)-3,4-dihydropyrazol-2-yl]-2-oxoethyl]sulfanyl-4-methyl-1,2,4-triazol-3-yl]methyl]-2-methyl-3-nitrobenzamide

InChI

InChI=1S/C30H28BrN7O4S/c1-18-7-9-21(10-8-18)26-15-24(20-11-13-22(31)14-12-20)35-37(26)28(39)17-43-30-34-33-27(36(30)3)16-32-29(40)23-5-4-6-25(19(23)2)38(41)42/h4-14,26H,15-17H2,1-3H3,(H,32,40)

InChI Key

HRIOENZWRNINLW-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)C2CC(=NN2C(=O)CSC3=NN=C(N3C)CNC(=O)C4=C(C(=CC=C4)[N+](=O)[O-])C)C5=CC=C(C=C5)Br

Origin of Product

United States

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